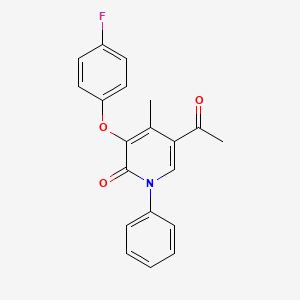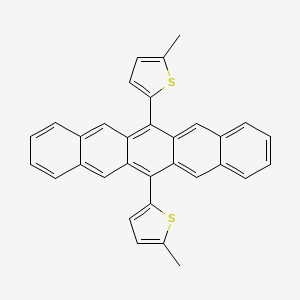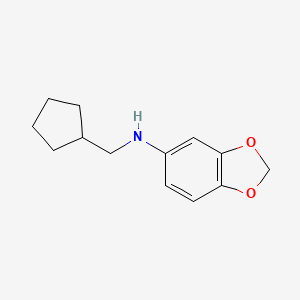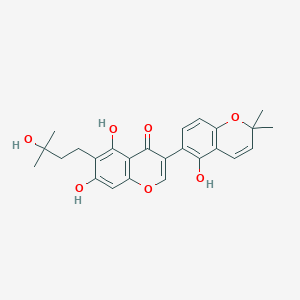![molecular formula C19H21ClN2O2 B14178781 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one CAS No. 919118-47-1](/img/structure/B14178781.png)
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, an aniline group, and a chlorophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one typically involves the reaction of 4-chlorophenol with aniline to form 4-chlorophenoxyaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{4-[2-(2,4-Dichlorophenoxy)anilino]piperidin-1-yl}ethan-1-one: Similar structure but with an additional chlorine atom.
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
919118-47-1 |
|---|---|
Formule moléculaire |
C19H21ClN2O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-[4-[2-(4-chlorophenoxy)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(23)22-12-10-16(11-13-22)21-18-4-2-3-5-19(18)24-17-8-6-15(20)7-9-17/h2-9,16,21H,10-13H2,1H3 |
Clé InChI |
AGDDBVKUQFKXQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
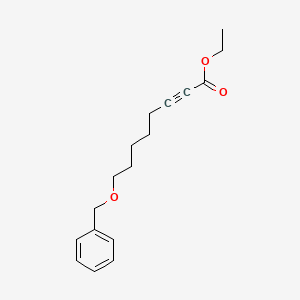
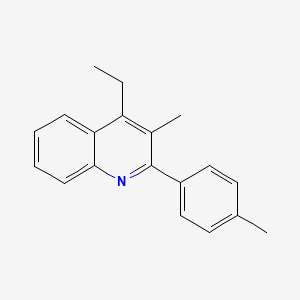

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
